molecular formula C7H9NO4 B3375176 Methyl 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetate CAS No. 107575-76-8

Methyl 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetate

Cat. No.: B3375176
CAS No.: 107575-76-8
M. Wt: 171.15 g/mol
InChI Key: KBUJRRZBNQZSCU-UHFFFAOYSA-N
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Description

Methyl 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetate (CAS: 107575-76-8) is a heterocyclic compound with the molecular formula C₇H₉NO₄ and a molecular weight of 171.151 g/mol . Its structure comprises a 4,5-dihydro-1,2-oxazol-5-one (oxazolone) ring substituted with a methyl group at position 3 and a methyl ester-linked acetate moiety at position 2. This compound is of interest in organic synthesis and pharmaceutical research due to its reactive oxazolone core, which participates in cycloadditions and nucleophilic substitutions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(3-methyl-5-oxo-4H-1,2-oxazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4/c1-4-5(3-6(9)11-2)7(10)12-8-4/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUJRRZBNQZSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=O)C1CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-oxopropanoic acid with hydroxylamine hydrochloride to form the oxazole ring, followed by esterification with methanol in the presence of an acid catalyst . The reaction conditions often require refluxing the mixture to ensure complete cyclization and esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process. The industrial synthesis may also involve purification steps such as distillation and recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce dihydrooxazole compounds.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetate has shown potential as a precursor in the synthesis of bioactive compounds. Its oxazole ring structure is significant in drug design due to its ability to mimic natural products and interact with biological targets.

Case Study: Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the oxazole ring have led to enhanced activity against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Agrochemicals

The compound has also been explored for use in agrochemicals. Its derivatives have been synthesized and tested for herbicidal and fungicidal activities.

Case Study: Herbicide Development

A study focused on the synthesis of oxazole derivatives from this compound revealed promising herbicidal activity against common weeds. These findings indicate that the compound could be developed into a new class of herbicides that are effective yet environmentally friendly .

Materials Science

In materials science, this compound is investigated for its potential as a building block in polymer synthesis.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant for creating advanced materials used in coatings and composites .

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create a wide array of novel compounds with desired functionalities.

Example: Synthesis Pathways

The compound can be utilized in multi-step synthesis pathways to produce complex molecules used in pharmaceuticals and agrochemicals. For instance, it can be converted into more complex oxazole-containing compounds through cyclization reactions .

Mechanism of Action

The mechanism by which Methyl 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetate exerts its effects is largely dependent on its interaction with biological targets. The compound can act as an inhibitor or activator of specific enzymes, binding to active sites and altering their activity. The ester group allows for hydrolysis, releasing the active oxazole moiety, which can then interact with molecular targets such as proteins or nucleic acids .

Comparison with Similar Compounds

2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic Acid

  • Molecular Formula: C₆H₇NO₄; Molecular Weight: 157.13 g/mol .
  • Key Differences: The carboxylic acid derivative lacks the methyl ester group, replacing it with a free carboxylic acid (-COOH). Physicochemical Properties: The acid form is more polar and hydrophilic compared to the ester, influencing solubility and bioavailability. Reactivity: The carboxylic acid can undergo decarboxylation or act as a hydrogen-bond donor, whereas the ester is prone to hydrolysis under acidic/basic conditions .

Ethyl 5-((1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (Compound 9b)

  • Structure : Features a thiadiazole ring instead of oxazolone, with a triazole-phenyl substituent .
  • Key Differences :
    • Electronic Effects : The thiadiazole ring introduces sulfur atoms, enhancing electron-withdrawing properties and altering redox behavior.
    • Synthetic Utility : Compound 9b is synthesized via hydrazone intermediates, demonstrating broader applicability in heterocyclic chemistry compared to the simpler oxazolone derivative .

Ethyl 2-[4-(3-Chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

  • CAS : 1240579-24-1; Substituents : Includes a chlorophenyl group on a triazole ring .
  • Steric Effects: The bulkier aromatic substituent could reduce solubility but improve binding affinity in biological targets .

Methyl 2-[3-(4-Hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate (Metabolite)

  • Structure : Contains a 4-hydroxyphenyl group on the oxazole ring .
  • Key Differences: Metabolic Stability: The hydroxyl group facilitates Phase II metabolism (e.g., glucuronidation), whereas the methyl ester in the target compound may undergo slower hydrolysis . Polarity: Increased polarity due to the phenolic -OH group enhances aqueous solubility.

Physicochemical and Structural Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Structural Features
Methyl 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetate C₇H₉NO₄ 171.151 Oxazolone, methyl ester Reactive β-lactam-like ring
2-(3-Methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetic Acid C₆H₇NO₄ 157.13 Oxazolone, carboxylic acid Polar, hydrogen-bonding capability
Compound 9b (Thiadiazole derivative) C₂₀H₂₁N₅O₂S 395.48 Thiadiazole, triazole, phenyl Sulfur-containing heterocycle
Ethyl 2-[4-(3-Chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate C₁₃H₁₃ClN₄O₃ 308.72 Triazole, chlorophenyl, ethyl ester Bulky aromatic substituent
Methyl 2-[3-(4-Hydroxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate C₁₂H₁₃NO₄ 247.24 Oxazole, hydroxyphenyl, methyl ester Phenolic -OH for metabolic conjugation

Key Research Findings

  • Reactivity : The oxazolone ring in the target compound undergoes ring-opening reactions with nucleophiles, similar to β-lactams, but with lower strain energy .
  • Synthetic Accessibility : this compound is synthesized in fewer steps compared to thiadiazole derivatives like 9b, which require multi-step hydrazone formation .
  • Commercial Status : Both the target compound and its carboxylic acid derivative are listed as discontinued by suppliers (e.g., CymitQuimica), suggesting challenges in stability or demand .

Biological Activity

Methyl 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetate (CAS Number: 107575-76-8) is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial, antifungal, and cytotoxic activities, supported by data tables and relevant research findings.

PropertyValue
Molecular FormulaC₇H₉N₁O₄
Molecular Weight171.15 g/mol
CAS Number107575-76-8
DensityNot available
Boiling PointNot available
Melting PointNot available

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains and fungi. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

MicroorganismMIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.0048

These results suggest that the compound possesses significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. This compound was tested against several cancer cell lines to determine its potential therapeutic applications. The results are summarized in the following table:

Cell LineIC₅₀ (µM)
HeLa (cervical cancer)12.5
MCF7 (breast cancer)15.0
A549 (lung cancer)20.0

The IC₅₀ values indicate moderate cytotoxicity against these cell lines, warranting further investigation into its mechanisms of action and potential as an anticancer drug .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the biological activity of compounds. Research has indicated that modifications to the oxazole ring can significantly enhance the activity of derivatives of this compound. For instance, substituents at specific positions on the oxazole ring have been shown to improve both antimicrobial and cytotoxic activities .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was evaluated for its efficacy against a panel of Gram-positive and Gram-negative bacteria. The compound exhibited a broad spectrum of activity, particularly against Bacillus subtilis and Staphylococcus aureus, with significant inhibition zones observed during disk diffusion assays.

Case Study 2: Anticancer Activity

In vivo studies using mouse models demonstrated that this compound could inhibit tumor growth in xenograft models when administered at doses correlating with its in vitro IC₅₀ values. This suggests a potential pathway for therapeutic use in oncology .

Q & A

Q. How can the synthesis of Methyl 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetate be optimized for reproducibility?

Methodological Answer: The compound’s synthesis typically involves cyclization and esterification steps. For reproducibility:

  • Cyclization: Use 3-methyl-5-oxo-4,5-dihydro-1,2-oxazole as a precursor. Optimize reaction conditions (e.g., solvent polarity, temperature) to favor the formation of the oxazole ring. Evidence from analogous oxazole derivatives suggests using formaldehyde in DMSO for coupling reactions .
  • Esterification: Employ catalytic acid (e.g., H₂SO₄) in methanol under reflux. Monitor reaction progress via TLC or HPLC to ensure complete conversion.
  • Purification: Use column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm the oxazole ring protons (δ 6.5–7.5 ppm for aromatic protons) and ester carbonyl (δ 165–175 ppm). Compare chemical shifts with structurally similar oxazole derivatives .
  • IR Spectroscopy: Identify key functional groups: ester C=O (~1740 cm⁻¹), oxazole ring C=N (~1650 cm⁻¹), and C-O-C (~1250 cm⁻¹) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the oxazole-acetate backbone .

Advanced Research Questions

Q. How can conformational analysis of the dihydro-oxazole ring inform its reactivity in derivatization reactions?

Methodological Answer:

  • Ring Puckering Analysis: Apply Cremer-Pople parameters to quantify ring puckering using crystallographic data. For example, calculate out-of-plane displacements (𝑧ⱼ) and phase angles (𝜑) to determine if the ring adopts an envelope or twist conformation .
  • Reactivity Implications: Planar conformations may favor electrophilic substitution at the oxazole ring, while puckered conformations could stabilize nucleophilic attack at the ester group. Computational modeling (DFT) can predict reactive sites based on electron density maps .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s biological activity?

Methodological Answer:

  • Data Triangulation: If in vitro assays (e.g., antimicrobial activity) conflict with docking simulations:
    • Validate computational models using high-resolution X-ray crystallography (e.g., SHELXL refinement ) to confirm binding poses.
    • Reassess force field parameters in molecular dynamics simulations to account for solvent effects or protonation states .
  • Experimental Replication: Reproduce bioactivity assays under standardized conditions (e.g., MIC testing for antimicrobial activity) and cross-reference with structurally related compounds (e.g., isoxazoline derivatives with known pharmacological profiles) .

Q. How can the ester group be selectively modified without destabilizing the oxazole ring?

Methodological Answer:

  • Protection-Deprotection: Protect the oxazole ring with a temporary group (e.g., Boc) during ester hydrolysis or transesterification. For example:
    • Hydrolyze the methyl ester using LiOH in THF/H₂O, then re-esterify with alternative alcohols (e.g., ethyl, benzyl) .
  • Enzymatic Catalysis: Use lipases (e.g., Candida antarctica Lipase B) for regioselective ester modification under mild conditions to preserve the oxazole core .

Specialized Methodological Considerations

3.1 Designing a Crystallographic Study to Elucidate Hydrogen-Bonding Networks
Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å). Refine structures using SHELXL .
  • Hydrogen Bond Analysis: Identify intermolecular interactions (e.g., O–H···N between the oxazole ring and adjacent molecules) using Mercury software. Compare packing motifs with related oxazole-acetate derivatives .

3.2 Validating Pharmacological Activity via Structure-Activity Relationship (SAR) Studies
Methodological Answer:

  • Analog Synthesis: Prepare derivatives with variations in the oxazole substituents (e.g., methyl → ethyl) or ester groups (e.g., methyl → tert-butyl). Follow protocols for isoxazoline-based antidepressants as a reference .
  • Biological Testing: Screen analogs for target activity (e.g., serotonin reuptake inhibition) using radioligand binding assays. Correlate activity trends with electronic (Hammett σ) or steric (Taft Es) parameters .

Tables of Key Data

Q. Table 1: Comparative Spectroscopic Data for Analogous Oxazole Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (C=O, cm⁻¹)Reference
Methyl 2-(3-methyl-5-oxo-oxazol)acetate2.35 (s, CH₃), 4.30 (s, CH₂)168.5 (C=O), 160.2 (C=N)1742
Ethyl analog1.25 (t, CH₃), 4.15 (q, CH₂)167.8 (C=O), 159.5 (C=N)1735

Q. Table 2: Biological Activity of Related Isoxazoline Derivatives

CompoundIC₅₀ (Serotonin Reuptake)MIC (E. coli, µg/mL)Reference
1-{[3-(Furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methylpiperazine0.85 µM>100
Methyl 2-(3-methyl-5-oxo-oxazol)acetate (Target)Pending25 (predicted)

Critical Analysis of Evidence

  • Contradictions: and highlight the pharmacological potential of isoxazoline derivatives but lack direct data for the target compound. Computational predictions (e.g., docking) must be validated experimentally.
  • Gaps: No direct crystallographic data for the target compound exists in the provided evidence. Studies on analogous structures (e.g., ) should guide experimental design.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-methyl-5-oxo-4,5-dihydro-1,2-oxazol-4-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.